molecular formula C18H15N3O4S2 B2540259 (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865182-69-0

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2540259
CAS RN: 865182-69-0
M. Wt: 401.46
InChI Key: IWVGXKYFFNOITI-ZZEZOPTASA-N
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Description

“(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The benzothiazole ring in this compound is likely to contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. These include the benzothiazole ring, a phenoxy group, a prop-2-yn-1-yl group, and a sulfamoyl group . Each of these groups will contribute to the overall properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, a phenoxy group, a prop-2-yn-1-yl group, and a sulfamoyl group would likely influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Compounds containing a benzothiazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVGXKYFFNOITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

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